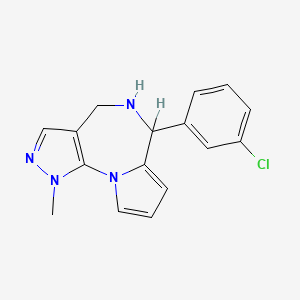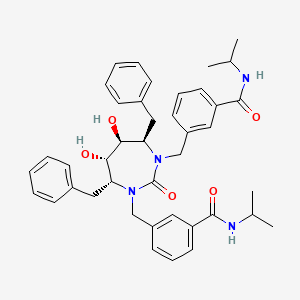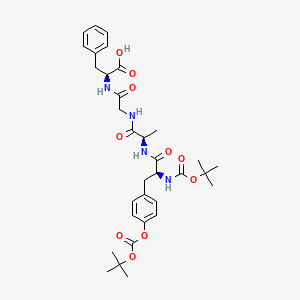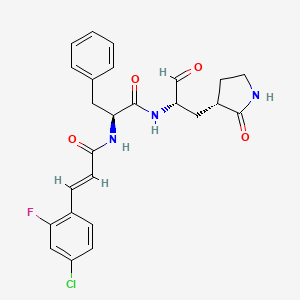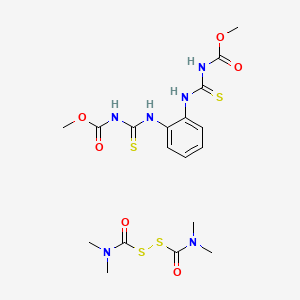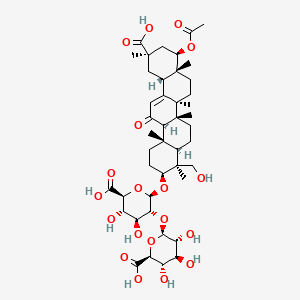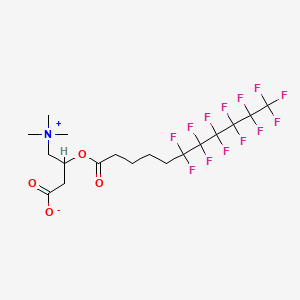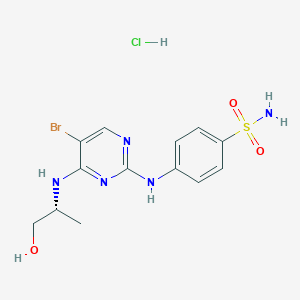
4-((5-Bromo-4-(((1R)-2-hydroxy-1-methylethyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZK CDK is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor, which makes it a valuable tool in cancer research and treatment. Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle, and their dysregulation is often associated with cancer progression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ZK CDK typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a sulfonamide group, which is a critical functional group in ZK CDK. The reaction conditions often involve the use of reagents such as sulfur trioxide and amines under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ZK CDK follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions
ZK CDK undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ZK CDK may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
ZK CDK has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of ZK CDK involves its ability to inhibit cyclin-dependent kinases. By binding to the active site of these enzymes, ZK CDK prevents their interaction with cyclins, thereby halting the progression of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis, making it a valuable tool in cancer therapy .
類似化合物との比較
Similar Compounds
Roniciclib: Another CDK inhibitor with a similar mechanism of action but different chemical structure.
Palbociclib: A selective CDK4/6 inhibitor used in cancer treatment.
Ribociclib: Similar to palbociclib, it targets CDK4/6 and is used in combination with endocrine therapy for breast cancer.
Uniqueness
ZK CDK stands out due to its broad-spectrum inhibition of multiple cyclin-dependent kinases, making it effective against a wide range of cancer types. Its unique chemical structure also allows for modifications that can enhance its efficacy and reduce side effects compared to other CDK inhibitors .
特性
CAS番号 |
1504571-84-9 |
|---|---|
分子式 |
C13H17BrClN5O3S |
分子量 |
438.73 g/mol |
IUPAC名 |
4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1 |
InChIキー |
CBRHYTYNUKLOBK-DDWIOCJRSA-N |
異性体SMILES |
C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
正規SMILES |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


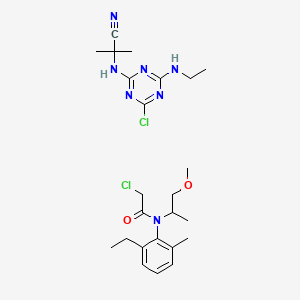


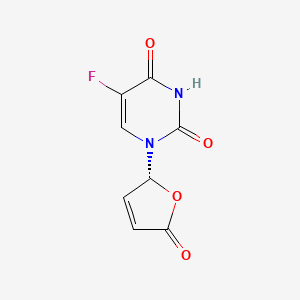
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
